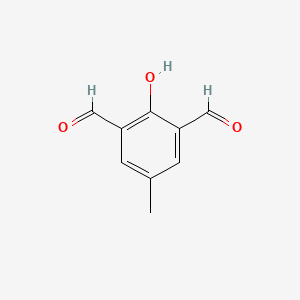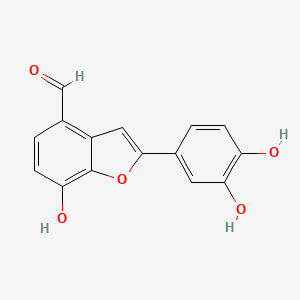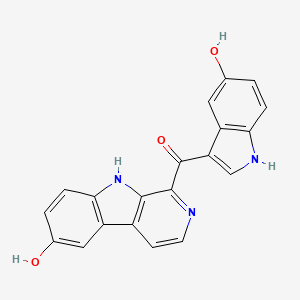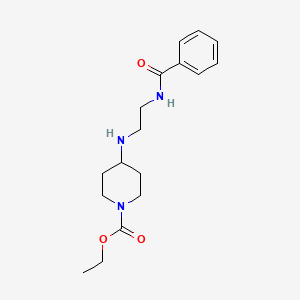
异喹啉-1,3,4(2H)-三酮
描述
Synthesis Analysis
Several synthetic methods exist for isoquinoline-1,3,4(2H)-trione. One notable approach involves a controlled radical cyclization cascade . Researchers have successfully synthesized it from o-alkynylated benzamides using metal-free photoredox catalyzed amidyl N-centered radical addition to the C-C triple bond. This process leverages the proton-coupled electron transfer (PCET) mechanism under mild reaction conditions . Additionally, a time-tunable synthesis of 3-hydroxyisoindolin-1-ones and phthalimides has been achieved via β-carbonyl-C(sp³) bond cleavage under visible light irradiation.
科学研究应用
Photochemical Synthesis
Isoquinoline-1,3,4(2H)-trione plays a crucial role in the controlled photochemical synthesis of substituted isoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, and phthalimides . This process involves a controlled radical cyclization cascade of isoquinoline-1,3,4(2H)-triones, 3-hydroxyisoindolin-1-ones, and phthalimides from o-alkynylated benzamides by metal-free photoredox catalyzed amidyl N-centered radical addition to the C-C triple bond .
Development of New Synthesis Methods
Isoquinoline-1,3,4(2H)-trione is an important component in the development of new methods for efficient synthesis of isoquinoline and its derivatives . These methods have attracted considerable attention from chemists and pharmacologists due to the wide range of biological activities demonstrated by isoquinolines .
Catalyst-free Processes in Water
Isoquinoline-1,3,4(2H)-trione is used in the development of catalyst-free processes in water for the synthesis of isoquinoline and its derivatives . This represents a significant advancement in the field of organic chemistry, providing a more environmentally friendly and efficient method of synthesis .
Oxidation of Isoquinolinium Salts
Isoquinoline-1,3,4(2H)-trione is involved in the metal-free switchable synthesis of 1,4-bridged dihydroisoquinoline-3-ones and isoquinoline-1,3,4-triones through the oxidation of isoquinolinium salts . This process represents a novel approach to the construction of 1,4-bridged dihydroisoquinolin-3-ones .
In Situ Oxidation
Isoquinoline-1,3,4(2H)-trione is involved in an unexpected in situ oxidation by air followed by a cascade process . This process allows access to a series of isoquinoline-1,3,4(2H)-triones, a class of very interesting heterocyclic compounds containing oxygen-rich heterocyclic scaffolds .
Drug Development
Isoquinoline-1,3,4(2H)-trione is a key component in many biologically active products . It is used as a component of anti-cancer, anti-malarial, and other drugs . The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry, and the development of new strategies for this synthesis is ongoing .
属性
IUPAC Name |
isoquinoline-1,3,4-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-7-5-3-1-2-4-6(5)8(12)10-9(7)13/h1-4H,(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOFGHHAURBGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200103 | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isoquinoline-1,3,4(2H)-trione | |
CAS RN |
521-73-3 | |
| Record name | 1,3,4(2H)-Isoquinolinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4(2H)-Isoquinolinetrione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,4-(2H)Isoquinolinetrione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-(2H)ISOQUINOLINETRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM68CV5X6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to access isoquinoline-1,3,4(2H)-triones?
A1: Recent research highlights the versatility in synthesizing these compounds. One method utilizes a metal-free air oxidation cascade reaction starting from readily available trifunctional aromatic ketone methyl-2-(2-bromoacetyl)benzoate and primary amines []. Another approach employs a controlled photochemical synthesis, utilizing a metal-free photoredox catalyzed amidyl radical cyclization cascade of o-alkynylated benzamides []. Lastly, an iodine-catalyzed oxidative multiple C-H bond functionalization of isoquinolines with methylarenes provides another efficient route to N-benzyl isoquinoline-1,3,4-triones [].
Q2: What is the significance of the oxygen-rich heterocyclic scaffold present in isoquinoline-1,3,4(2H)-triones?
A2: This scaffold is particularly interesting due to its potential for diverse biological activities. While specific interactions with biological targets are still under investigation, the presence of multiple carbonyl groups and the nitrogen atom within the ring structure suggests potential for hydrogen bonding and other interactions crucial for biological activity [].
Q3: Are there any modifications possible to the basic isoquinoline-1,3,4(2H)-trione structure?
A3: Yes, researchers have successfully synthesized a variety of substituted isoquinoline-1,3,4(2H)-triones. For instance, the photochemical synthesis method allows for the incorporation of different substituents on the aromatic ring by utilizing various o-alkynylated benzamide starting materials []. This ability to modify the core structure is crucial for exploring structure-activity relationships and potentially enhancing desired biological properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Tert-butyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1214217.png)
![N-(4-methyl-5-oxo-dithiolo[4,3-b]pyrrol-6-yl)butanamide](/img/structure/B1214219.png)

![4-chloro-N-methyl-N-[(1r,4r)-4-{4-[(dimethylamino)methyl]phenyl}cyclohexyl]benzamide](/img/structure/B1214221.png)



![5-cyclopropyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1214225.png)

![N-[(1-cyclohexyl-5-tetrazolyl)-thiophen-2-ylmethyl]-N-(phenylmethyl)ethanamine](/img/structure/B1214232.png)
![5-methyl-6-phenyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B1214234.png)

